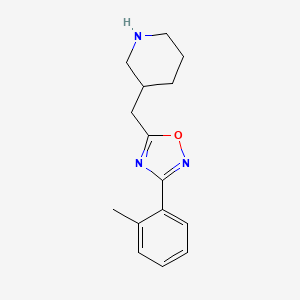

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-5-2-3-7-13(11)15-17-14(19-18-15)9-12-6-4-8-16-10-12/h2-3,5,7,12,16H,4,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLXXSGFRYZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with o-tolyl hydrazine and carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

- Antimicrobial Properties

- Neuroprotective Effects

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole. SAR studies have identified key functional groups that enhance potency and selectivity towards specific biological targets. For example:

- Modifications on the piperidine ring can significantly affect binding affinity to target enzymes.

- Substituents on the oxadiazole ring influence the compound's lipophilicity and membrane permeability, impacting its bioavailability .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole and evaluated their cytotoxicity against various cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating significant anticancer potential compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A recent publication detailed the antimicrobial testing of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

*Calculated based on molecular formula C14H13F3N4O.

Substituent Effects on Physicochemical Properties

- Piperidine vs. Aromatic Substitutions: The piperidin-3-ylmethyl group in the target compound introduces a flexible aliphatic chain with a basic nitrogen, enhancing solubility in polar solvents compared to purely aromatic analogs like 5-phenyl-3-(o-tolyl)-1,2,4-oxadiazole .

Electron-Withdrawing Groups :

Reactive Functional Groups :

- Chloromethyl-substituted derivatives (e.g., ) are intermediates for further chemical modifications, offering synthetic versatility absent in the target compound .

Biological Activity

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and an o-tolyl group attached to the oxadiazole scaffold. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies indicate that 1,2,4-oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole have shown efficacy against various cancer cell lines, including breast and gastric cancers. A study reported that certain oxadiazole derivatives induced apoptosis in MCF-7 breast cancer cells through upregulation of p53 and activation of caspase pathways .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Cytotoxicity :

The biological activity of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies

-

Study on Antitumor Activity :

A study published in MDPI evaluated several oxadiazole derivatives for their antitumor activity. The results indicated that compounds with similar structures to 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole exhibited IC50 values in the low micromolar range against human leukemia and breast cancer cell lines . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of oxadiazoles found that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.